4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide
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Overview
Description
The compound “4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a hydroxy group (-OH), a methoxy group (-OCH3), a benzyl group (C6H5CH2-), a phenyl group (C6H5-), a carboxamide group (-CONH2), and a naphthyridine group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. The synthesis of 1,8-naphthyridines, a core structure in the given compound, has been a subject of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the hydroxy, methoxy, and carboxamide groups could make it reactive towards both nucleophilic and electrophilic reagents .Scientific Research Applications
Synthetic Chemistry Applications
The compound has been involved in studies focusing on the synthesis of novel heterocyclic systems, demonstrating its versatility as a precursor for the creation of new compounds with potential biological activities. For example, research by Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, showcasing the compound's role in generating new heterocyclic systems with typical pyrrole-type reactivity. This indicates its utility in synthetic chemistry for creating diverse molecular structures (Deady & Devine, 2006).
Biological Activity Investigations
The compound has also been part of studies aimed at investigating its biological activities, particularly its anti-inflammatory properties. Kuroda et al. (1992) designed and synthesized new antiinflammatory agents based on the 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides structure, revealing that the nature of substituents on the amide nitrogen significantly impacts antiinflammatory activity. Their studies led to compounds with broad spectrum antiinflammatory activities, suggesting the potential for developing new nonsteroidal antiinflammatory drugs (NSAIDs) (Kuroda et al., 1992).
Antimicrobial Activity Exploration
Another area of application is the exploration of antimicrobial properties. Research by Khalifa et al. (2016) synthesized a group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage, including derivatives similar to the compound , and tested their antimicrobial properties. This study highlights the compound's potential as a scaffold for developing antimicrobial agents (Khalifa et al., 2016).
Future Directions
Properties
IUPAC Name |
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-30-18-12-6-5-8-15(18)14-25-22(28)19-20(27)17-11-7-13-24-21(17)26(23(19)29)16-9-3-2-4-10-16/h2-13,27H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPSLQFUKDOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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